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coenzyme alpha-F420-3

Chromatographic separation Proteolytic stability Structural elucidation

Coenzyme alpha-F420-3 (CAS 106324-58-7), also referred to as gamma-monoglutamyl-coenzyme F420 or α-F420-3, is a low-potential 5-deazaflavin redox cofactor belonging to the coenzyme F420 family. It is formally defined as the amide obtained by condensation of the carboxylic acid group of F420-0 with the amino group of an L-γ-glutamyl-L-γ-glutamyl-L-glutamic acid tripeptide, yielding a molecule with three glutamic acid residues, the terminal one attached via an α-linkage.

Molecular Formula C34H43N6O21P
Molecular Weight 902.713
CAS No. 106324-58-7
Cat. No. B562932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecoenzyme alpha-F420-3
CAS106324-58-7
Synonymsgamma-monoglutamyl-coenzyme F420
Molecular FormulaC34H43N6O21P
Molecular Weight902.713
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O
InChIInChI=1S/C34H43N6O21P/c1-14(29(49)37-20(33(55)56)5-8-25(45)35-18(31(51)52)4-7-24(44)36-19(32(53)54)6-9-26(46)47)61-62(58,59)60-13-23(43)27(48)22(42)12-40-21-11-16(41)3-2-15(21)10-17-28(40)38-34(57)39-30(17)50/h2-3,10-11,14,18-20,22-23,27,42-43,48H,4-9,12-13H2,1H3,(H,35,45)(H,36,44)(H,37,49)(H,46,47)(H,51,52)(H,53,54)(H,55,56)(H,58,59)(H2,38,39,50,57)/t14-,18-,19-,20-,22-,23+,27-/m0/s1
InChIKeyLALSYVIZWOHSSQ-LROHGRLLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme Alpha-F420-3 (CAS 106324-58-7): Structural Identity and Procurement-Relevant Specifications


Coenzyme alpha-F420-3 (CAS 106324-58-7), also referred to as gamma-monoglutamyl-coenzyme F420 or α-F420-3, is a low-potential 5-deazaflavin redox cofactor belonging to the coenzyme F420 family [1]. It is formally defined as the amide obtained by condensation of the carboxylic acid group of F420-0 with the amino group of an L-γ-glutamyl-L-γ-glutamyl-L-glutamic acid tripeptide, yielding a molecule with three glutamic acid residues, the terminal one attached via an α-linkage [2]. With a molecular formula of C₃₄H₄₃N₆O₂₁P and a monoisotopic mass of 902.22 Da, it functions as an obligate two-electron hydride carrier in archaeal methanogenesis and specialized bacterial redox metabolism [3].

Why Coenzyme Alpha-F420-3 Cannot Be Interchanged with Generic γ-Glutamyl F420 Analogs


The F420 coenzyme family exhibits structural polymorphism in both the number and the linkage chemistry of its oligoglutamyl tail. Most archaea and bacteria produce exclusively γ-glutamyl-linked F420 species (γ-F420-2 through γ-F420-7), whereas Methanococcus jannaschii uniquely caps its γ-linked polyglutamate chain with a terminal α-linked L-glutamate, producing α-F420-3 as the dominant species [1]. This α-linkage confers distinct chromatographic retention properties (α-F420-3 elutes at 7.41 min versus 6.95 min for γ-F420-3 under standardized reversed-phase HPLC conditions) and differential susceptibility to γ-glutamyl hydrolases: α-F420-3 is resistant to carboxypeptidase G and γ-glutamyltranspeptidase digestion, while γ-linked F420s are fully degraded to F420-0 or F420-1 [1]. Furthermore, the oligoglutamyl tail length significantly modulates enzyme binding affinity—long-chain F420 exhibits six- to ten-fold higher affinity for F420-dependent oxidoreductases than short-chain F420 [2]. Consequently, substituting α-F420-3 with a generic γ-linked F420 preparation or a different tail-length variant will alter both enzymatic recognition and catalytic kinetics in downstream assays.

Quantitative Differentiation Evidence for Coenzyme Alpha-F420-3 Versus Closest Structural Analogs


Terminal α-Linked Glutamate Confers Unique HPLC Retention and Enzymatic Resistance Relative to γ-F420-3

Coenzyme alpha-F420-3 is distinguished from its γ-linked positional isomer (γ-F420-3) by a terminal α-peptide bond between the third glutamate residue and the growing γ-glutamyl chain. Under isocratic reversed-phase HPLC conditions (C-18 column, 5 μm particle size, 4.6 mm × 25 cm; 15% methanol in 25 mM sodium acetate, pH 6.5; 0.5 mL/min flow rate; fluorescence detection at λ_ex 420 nm / λ_em 480 nm), α-F420-3 elutes at 7.41 min, whereas γ-F420-3 elutes at 6.95 min—a retention time difference of 0.46 min [1]. This chromatographic shift enables unambiguous identification and quantification. Functionally, treatment with carboxypeptidase G (50 U/mL, 2 h, room temperature, pH 7.5) completely hydrolyzes γ-F420 species from Methanosarcina thermophila, Methanosarcina barkeri, Methanobacterium thermoautotrophicum, Archaeoglobus fulgidus, and Mycobacterium smegmatis to F420-0, but has no effect on α-F420-3 from M. jannaschii, confirming the α-linkage confers resistance to γ-glutamyl hydrolases [1].

Chromatographic separation Proteolytic stability Structural elucidation Archaeal cofactor biochemistry

Alpha-F420-3 Is the Predominant F420 Species in M. jannaschii at 85.9% Abundance Versus Minor γ-F420-2 Content

In Methanococcus jannaschii cell extracts, α-F420-3 constitutes 85.9% of total F420 fluorescence, making it the overwhelmingly dominant redox cofactor species in this organism. By comparison, γ-F420-2 represents only 2.9% of total F420 in the same extract, α-F420-4 accounts for 10.1%, and α-F420-5 for 1.5% [1]. This distribution is unique to M. jannaschii: in Methanosarcina thermophila, γ-F420-3 represents 19% and γ-F420-4 represents 62% of total F420; in Methanosarcina barkeri, γ-F420-2 represents 31% and γ-F420-4 represents 32%; in Archaeoglobus fulgidus, γ-F420-4 and γ-F420-5 together sum to 89%; and in Mycobacterium smegmatis, γ-F420-6 and γ-F420-7 together constitute 31% of total F420 [1]. The total F420 content in M. jannaschii exceeds 2.0 μmol/g dry weight, among the highest reported for any organism [1].

Cofactor distribution Methanogen biochemistry Quantitative cofactor profiling Biosynthetic pathway analysis

F420 Redox Potential (−340 to −360 mV) Enables Hydride Transfer Reactions Thermodynamically Inaccessible to NAD(P)H (−320 mV)

The deazaflavin coenzyme F420 family, including α-F420-3, exhibits a standard midpoint redox potential (E′₀) of −340 to −360 mV, which is 20–40 mV more negative than that of NAD(P)H (−320 mV) [1]. This thermodynamic advantage allows F420-dependent enzymes to catalyze hydride-transfer reductions that are unfavorable or kinetically sluggish with nicotinamide cofactors. Additionally, F420 is an obligate two-electron (hydride) donor, in contrast to FMN and FAD which can participate in single-electron transfer chemistry; this property makes F420 catalytically analogous to NAD(P)H despite its structural resemblance to flavins [1]. The redox potential difference means that F420H₂ can thermodynamically drive the reduction of substrates with potentials down to approximately −300 mV under physiological conditions, expanding the accessible substrate scope for industrial biocatalytic reductions [1].

Redox biochemistry Thermodynamic comparison Biocatalysis Electron carrier engineering

Oligoglutamyl Tail Length Differentially Modulates Enzyme Affinity and Turnover: α-F420-3 Occupies an Intermediate Kinetic Niche

A systematic comparison of short-chain F420 (two glutamates, purified from a methanogen isolate) versus long-chain F420 (five to eight glutamates, purified from recombinant Mycobacterium smegmatis) across enzymes from the three major bacterial families of F420-dependent oxidoreductases (FDORs, luciferase-like hydride transferases, and F₄₂₀-dependent glucose-6-phosphate dehydrogenases) demonstrated that long-chain F420 binds with six- to ten-fold higher affinity (lower K_m) but exhibits reduced catalytic turnover (lower k_cat) compared to short-chain F420 [1]. α-F420-3, bearing three glutamates with a terminal α-linkage, occupies an intermediate position between these extremes. This tail-length-dependent kinetic modulation implies that α-F420-3 can be strategically selected to balance binding affinity and catalytic rate for specific biocatalytic process optimization [1]. Molecular dynamics simulations further revealed that the oligoglutamate chain makes dynamic electrostatic interactions with conserved surface residues on the oxidoreductases, while the deazaflavin headgroup occupies the catalytic site, providing a structural rationale for tail-length-dependent kinetic effects [1].

Enzyme kinetics Cofactor engineering Biocatalysis optimization Structure-activity relationship

CofF-Catalyzed α-Glutamate Ligation Defines a Specific Biosynthetic Node Unique to α-F420-3 Production

The biosynthesis of α-F420-3 proceeds through a dedicated two-enzyme cascade: a γ-glutamyl ligase (CofE) first adds one to three γ-linked L-glutamate residues to F420-0, generating γ-F420-2, and subsequently the ATP-grasp-type ligase CofF (EC 6.3.2.32, coenzyme gamma-F420-2:alpha-L-glutamate ligase) catalyzes the ATP-dependent addition of a single terminal α-linked L-glutamate to γ-F420-2, yielding α-F420-3 [1]. This reaction stoichiometry is ATP + coenzyme γ-F420-2 + L-glutamate → ADP + phosphate + coenzyme α-F420-3. CofF exhibits stringent substrate specificity: it accepts γ-F420-2 but not γ-F420-3 or other γ-polyglutamylated F420 species as substrate, and it utilizes ATP as the preferred nucleotide cofactor (activity with GTP is only 25% that of ATP at 5 mM) [2]. This specific biosynthetic route means that α-F420-3 cannot be produced by organisms lacking the cofF gene (i.e., all organisms other than M. jannaschii and select methanogenic archaea), and heterologous production requires co-expression of both CofE and CofF [1].

Biosynthetic pathway Enzyme specificity Metabolic engineering Cofactor production

Prioritized Application Scenarios for Coenzyme Alpha-F420-3 Based on Verified Differentiation Evidence


Reference Standard for F420 Cofactor Analytics and Quality Control in Methanogen Research

α-F420-3, with its well-characterized HPLC retention time (7.41 min) and distinct fluorescence signature (λ_ex 420 nm / λ_em 480 nm), serves as an ideal external standard for quantitative F420 profiling in methanogenic archaea and F420-producing actinobacteria [1]. Its resistance to γ-glutamyl hydrolases (carboxypeptidase G and γ-glutamyltranspeptidase) allows it to function as an internal recovery control during enzymatic F420 sample processing, enabling accurate correction for F420 degradation during extraction from environmental or bioreactor samples [1].

Substrate for CofF Enzymatic Activity Assays in F420 Biosynthetic Pathway Characterization

Because CofF (γ-F420-2:α-L-glutamate ligase) exhibits strict substrate specificity for γ-F420-2 and 4-fold preference for ATP over GTP, α-F420-3 production can be used as a quantitative readout for CofF activity in enzyme kinetic studies, inhibitor screening, and heterologous pathway reconstruction [1]. This application is critical for metabolic engineering efforts aimed at producing F420 cofactors in Escherichia coli or other heterologous hosts for industrial biocatalysis [2].

Intermediate-Tail-Length Cofactor for Kinetic Optimization of F420-Dependent Oxidoreductase Biocatalysis

Based on the established relationship between F420 tail length and enzyme kinetics—where long-chain F420 (5–8 glutamates) increases binding affinity 6- to 10-fold but reduces catalytic turnover compared to short-chain F420 (2 glutamates)—α-F420-3 (3 glutamates) is predicted to provide an intermediate kinetic profile [1]. This makes α-F420-3 the cofactor of choice for process development studies seeking to balance substrate affinity (lower K_m) and catalytic rate (higher k_cat) in F420-dependent bioremediation (e.g., aflatoxin and picrate degradation) and asymmetric biocatalytic reductions [1].

Authentic Standard for Distinguishing α-Linked from γ-Linked F420 Species in Structural and Functional Studies

The unique terminal α-glutamate linkage of α-F420-3 provides a structurally defined probe for investigating how glutamyl linkage geometry (α vs. γ) affects cofactor recognition by F420-dependent enzymes, F420-binding proteins, and F420-utilizing metabolic pathways [1]. Unlike commercially available bulk F420 extracts that contain heterogeneous mixtures of γ-linked species, purified α-F420-3 enables unambiguous structure-activity relationship studies [1].

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